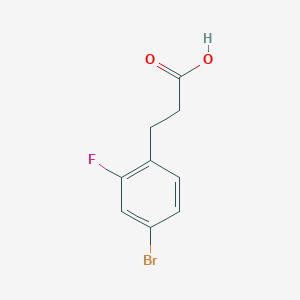

3-(4-Bromo-2-fluorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAFQUSRGQNQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568123 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134057-95-7 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-(4-Bromo-2-fluorophenyl)propanoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Bromo-2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, information on structurally similar molecules, 3-(4-bromophenyl)propanoic acid and 3-(4-fluorophenyl)propanoic acid, is included for comparative purposes. This document also outlines detailed experimental protocols for determining key physicochemical parameters, essential for applications in research and drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 134057-95-7[1] |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)CCC(=O)O |

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables summarize available data for the target compound and its close structural analogs to provide a predictive context for its properties.

Table 2.1: General Physicochemical Properties

| Property | This compound | 3-(4-Bromophenyl)propanoic acid (Analog) | 3-(4-Fluorophenyl)propanoic acid (Analog) |

| Molecular Weight ( g/mol ) | 247.06 | 229.07[2][3] | 168.16[4][5][6] |

| Melting Point (°C) | Data not available | 133-136[3][7] | 86-91[6][8] |

| Boiling Point (°C) | Data not available | 250 @ 30mmHg[7] | 278.9 @ 760 mmHg[5] |

| pKa | Predicted: ~4.5 | Data not available | Data not available |

| LogP | Predicted: ~2.5-3.0 | 2.2[2] | 1.6[4] |

Table 2.2: Computed Properties

| Property | 3-(4-Bromophenyl)propanoic acid (Analog) | 3-(4-Fluorophenyl)propanoic acid (Analog) |

| XLogP3 | 2.2[2] | 1.6[4] |

| Hydrogen Bond Donor Count | 1[2] | 1[4] |

| Hydrogen Bond Acceptor Count | 2[2] | 2[4] |

| Rotatable Bond Count | 2[2] | 2[4] |

| Exact Mass | 227.97859 Da[2] | 168.05865769 Da[4] |

| Monoisotopic Mass | 227.97859 Da[2] | 168.05865769 Da[4] |

| Topological Polar Surface Area | 37.3 Ų[2] | 37.3 Ų[4] |

| Heavy Atom Count | 12[2] | 12[4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[9]

-

Thermometer

-

Spatula[10]

-

Mortar and pestle (optional)[10]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[11] Introduce a small amount of the compound into the open end of a capillary tube.[9][12] Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 1-2 mm.[12]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[9]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[10]

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and other properties. Potentiometric titration is a common and accurate method.

Apparatus:

-

Potentiometer with a calibrated pH electrode[13]

-

Magnetic stirrer and stir bar[13]

-

Buret

-

Beaker or reaction vessel[13]

-

Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)[13]

-

Buffer solutions for pH meter calibration (e.g., pH 4, 7, 10)[13]

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.[13]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known volume. The concentration should be sufficient for accurate measurement, typically around 1 mM.[13]

-

Titration: Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.[13] Titrate the solution by adding small, precise increments of the standardized strong base.[13] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. One common method is the "half-volume" method, where the pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[14]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or rotator[15]

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)[15][16]

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[15]

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.[17]

-

Partitioning: Accurately weigh the compound and dissolve it in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.[18]

-

Equilibration: Shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[15]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.[15][16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]

Solubility Determination

Solubility is a fundamental property that affects bioavailability and formulation development. The equilibrium solubility method is commonly employed.

Apparatus:

-

Vials with sealed caps

-

Constant temperature shaker or incubator[20]

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)[21]

-

Balance[20]

-

Spatula[20]

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a vial. This ensures that a saturated solution is formed.[20]

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[21] The temperature should be carefully controlled.[20]

-

Sample Collection and Preparation: After equilibration, allow the excess solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample to remove any undissolved solid particles.

-

Analysis: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.[21] This concentration represents the equilibrium solubility.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: Workflow for determining key physicochemical properties.

References

- 1. 134057-95-7|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid - Synblock [synblock.com]

- 6. 3-(4-Fluorophenyl)propionic acid 97 459-31-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pennwest.edu [pennwest.edu]

- 11. westlab.com [westlab.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. enamine.net [enamine.net]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to 3-(4-Bromo-2-fluorophenyl)propanoic Acid: Structure and Nomenclature

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of 3-(4-Bromo-2-fluorophenyl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Nomenclature

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. A propanoic acid group is attached to the 1-position of the phenyl ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name is derived systematically as follows:

-

Propanoic acid : The parent structure is a three-carbon carboxylic acid.

-

phenyl : A benzene ring is a substituent on the propanoic acid chain.

-

3-(...) : The phenyl group is attached to the third carbon of the propanoic acid chain.

-

4-Bromo-2-fluoro : The phenyl ring itself is substituted with a bromine atom at the 4th position and a fluorine atom at the 2nd position.

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of this compound.

The following diagram illustrates the logical process of deriving the IUPAC name.

An In-Depth Technical Guide to 3-(4-Bromo-2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Bromo-2-fluorophenyl)propanoic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, and insights into its synthesis and potential biological applications, with a focus on its relevance to drug discovery.

Core Compound Identifiers and Properties

This compound is a substituted arylpropionic acid. Arylpropionic acid derivatives are a well-established class of compounds, many of which exhibit notable anti-inflammatory properties.[1] The unique combination of bromo and fluoro substituents on the phenyl ring of this particular molecule makes it a valuable building block for creating more complex molecules with specific therapeutic activities.

Below is a summary of the key identifiers and physicochemical properties for this compound.

| Identifier/Property | Value | Reference |

| CAS Number | 134057-95-7 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₈BrFO₂ | [2][3] |

| Molecular Weight | 247.06 g/mol | [3] |

| Purity | Typically ≥95% | [2] |

| Synonyms | O=C(O)CCC1=CC=C(Br)C=C1F | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Synthesis and Manufacturing

A general synthetic approach for a related compound, 3-(2-bromophenyl)propionic acid, involves a one-pot reaction starting from 2-bromobenzaldehyde. This process includes steps of condensation, reduction, hydrolysis, and decarboxylation, followed by purification.

A logical workflow for a potential synthesis route is outlined below.

Caption: A potential synthetic pathway for this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, chemical suppliers like BLDpharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[4] For structurally related compounds like 3-(4-Fluorophenyl)propionic acid, comprehensive spectral data is available and can offer insights into the expected spectral characteristics. This includes 1D NMR (¹³C NMR), mass spectrometry (GC-MS), and infrared (FTIR) and Raman spectroscopy.[8]

Biological Activity and Applications in Drug Development

Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[1]

The anti-inflammatory, analgesic, and other biological activities of various arylpropionic acid derivatives have been extensively reviewed.[1] While specific biological data for this compound is not yet published, its structural similarity to known NSAIDs suggests its potential as a lead compound or intermediate in the development of new anti-inflammatory agents.

The general mechanism of action for arylpropionic acid-based anti-inflammatory drugs is illustrated in the following signaling pathway diagram.

Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acid derivatives.

Experimental Protocols for Biological Assays

To evaluate the potential anti-inflammatory activity of this compound, standard in vitro and in vivo assays for NSAIDs can be employed.

In Vitro COX Inhibition Assay (General Protocol):

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), the test compound, and a detection system to measure prostaglandin production (e.g., ELISA).

-

Procedure:

-

The test compound is pre-incubated with the COX enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is stopped after a defined period.

-

The amount of prostaglandin produced is quantified.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

-

In Vivo Carrageenan-Induced Paw Edema Model (General Protocol):

-

Objective: To assess the in vivo anti-inflammatory effect of the compound in a rodent model.

-

Animals: Typically rats or mice.

-

Procedure:

-

The test compound is administered to the animals (e.g., orally or intraperitoneally).

-

After a set time, a solution of carrageenan is injected into the paw to induce inflammation.

-

The volume of the paw is measured at various time points after the carrageenan injection.

-

The percentage of inhibition of edema by the test compound is calculated by comparing it to a control group.

-

Conclusion

This compound represents a promising chemical entity for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. Its structural features suggest a potential for interaction with key biological targets in inflammatory pathways. Further research, including detailed synthesis optimization, comprehensive spectroscopic characterization, and rigorous biological evaluation, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the applications of this compound.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 134057-95-7|this compound|BLD Pharm [bldpharm.com]

- 5. labfind.co.kr [labfind.co.kr]

- 6. This compound [bojnsci.com]

- 7. This compound [allbiopharm.com]

- 8. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Technical Guide to 3-(4-Bromo-2-fluorophenyl)propanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the anticipated safety, handling, and material safety data for 3-(4-Bromo-2-fluorophenyl)propanoic acid. In the absence of specific data for this compound, this document leverages information from its close structural analogs to offer a robust framework for risk assessment and safe laboratory conduct. The guide is tailored for professionals in research and drug development, presenting quantitative data in accessible tables and outlining detailed procedural recommendations.

Hazard Identification and Classification

Based on the hazard profiles of its analogs, this compound is anticipated to be classified as a hazardous substance. The primary concerns are oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Hazard Statements (Anticipated):

-

H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8][9]

-

H335: May cause respiratory irritation.[1][2][3][4][5][6][7][8]

Precautionary Statements (Anticipated):

A comprehensive set of precautionary statements is recommended, covering prevention, response, storage, and disposal. Key recommendations include avoiding ingestion, inhalation, and contact with skin and eyes, and ensuring the use of appropriate personal protective equipment.[1][2][3][4][5][7][10]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of the two primary analogs. These values provide an estimated range for the properties of this compound.

| Property | 3-(4-Bromophenyl)propanoic acid | 3-(4-Fluorophenyl)propionic acid |

| Molecular Formula | C₉H₉BrO₂[1][4][5][11] | C₉H₉FO₂[7] |

| Molecular Weight | 229.07 g/mol [1][4][5] | 168.16 g/mol [7] |

| Melting Point | 133-136 °C[3][11][12] | 86-91 °C |

| Boiling Point | 336.3 °C at 760 mmHg[1] | Not available |

| Appearance | Solid[1][3] | Solid |

| Solubility | No data available | No data available |

Safety and Handling

Exposure Controls and Personal Protection

Engineering controls should be the primary method of minimizing exposure.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][10][13]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[1][3][13]

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3][10] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[3][10] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[1][2][3][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][13]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][9][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][9][10][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][13] |

Fire and Explosion Hazard Data

While specific data is unavailable, it is prudent to assume the compound is combustible.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 4.1. Avoid dust formation.[1][2][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2][13]

-

Methods for Cleaning Up: Sweep up the material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.[1][10][13]

Toxicological Information

Detailed toxicological studies for this compound are not available. The hazard classification is based on the profiles of its analogs. It is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8]

Experimental Protocols

No specific experimental protocols involving this compound were found in the public domain. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide.

Visualizations

To aid in the understanding of safe handling procedures, the following workflow diagram is provided.

Caption: Safe Handling Workflow Diagram.

This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on the best available analog data. It is imperative that all laboratory work is conducted with a thorough understanding of these risks and under the direct supervision of qualified personnel.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. aaronchem.com [aaronchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Bromophenyl)propionic acid - Safety Data Sheet [chemicalbook.com]

- 6. 3-(4-Bromophenyl)propionic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chembk.com [chembk.com]

- 12. 3-(4-ブロモフェニル)プロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Solubility Profile of 3-(4-Bromo-2-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(4-Bromo-2-fluorophenyl)propanoic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and analytical characterization. This document offers a structured presentation of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) - Illustrative | Molar Solubility (mol/L) - Illustrative |

| Methanol | CH₃OH | 32.04 | 25 | 15.2 | 0.615 |

| Ethanol | C₂H₅OH | 46.07 | 25 | 10.5 | 0.425 |

| Acetone | C₃H₆O | 58.08 | 25 | 25.8 | 1.044 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 25 | 8.3 | 0.336 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 25 | 5.1 | 0.206 |

Note: The illustrative data above suggests a potential trend of higher solubility in more polar aprotic solvents like acetone, moderate solubility in polar protic solvents like methanol and ethanol, and lower solubility in less polar solvents. Actual experimental values are required for confirmation.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the gravimetric method. This method is straightforward, reliable, and relies on the precise measurement of mass.[1][2][3][4]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Spatula and weighing paper

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a specific volume (e.g., 5 or 10 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Continue the evaporation process until all the solvent has been removed and the weight of the dish with the dried solute is constant.

-

-

Data Collection and Calculation:

-

Record the final weight of the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Calculation:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

Molar Solubility (mol/L) = (Mass of dried solute (g) / Molar mass of solute ( g/mol )) / Volume of filtered solution (L)

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

The Transformative Role of Fluorine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of fluorinated compounds in drug discovery and development. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can exquisitely modulate a molecule's metabolic stability, lipophilicity, acidity, conformation, and binding affinity. These modifications can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profiles, ultimately enhancing its therapeutic potential. This paper will delve into the core principles of fluorine's influence, present quantitative data on its effects, provide detailed experimental protocols for assessing these effects, and visualize key concepts through signaling pathways and experimental workflows.

Introduction: The Rise of the "Magic" Halogen

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular engineering in drug design.[1] Its small van der Waals radius (1.47 Å), similar to that of a hydrogen atom (1.20 Å), allows it to act as a bioisostere for hydrogen, yet its profound electronic effects can dramatically alter a molecule's behavior.[2] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing significantly to the metabolic stability of fluorinated compounds.[2] This guide will explore the strategic application of fluorine and fluorinated motifs to optimize drug candidates.

Physicochemical and Pharmacokinetic Enhancements through Fluorination

The introduction of fluorine can systematically alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By replacing a metabolically labile C-H bond with a C-F bond, chemists can "block" sites of oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[2][3]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | |

| Kinase Inhibitors | Compound 1 | Non-fluorinated pyrazolo[1,5-a]pyrimidine | - | - | - |

| Compound 2 | Ortho-fluorinated analog of Compound 1 | - | - | - | |

| 7-PPyQ Derivatives | 3N-ethyl-7-PPyQ | Non-fluorinated | - | - | - |

| Compound 12 | 2-fluoro-phenyl analog | - | - | - | |

| Compound 15 | 2-fluorobenzoyl analog | - | - | - |

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. However, the trends within each study demonstrate the positive impact of fluorination on metabolic stability.[2][4][5]

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is context-dependent. Monofluorination of an aromatic ring generally leads to a slight increase in LogP (by approximately 0.3-0.5 units), which can enhance membrane permeability.[1] However, the introduction of more fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the creation of a strong molecular dipole.[6] This modulation of lipophilicity is a critical tool for optimizing a drug's solubility and ability to cross biological membranes.

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly impacts the pKa of nearby acidic or basic functional groups.[7][8] For instance, the introduction of fluorine atoms near an amine group will decrease its basicity (lower the pKa of its conjugate acid).[7][8] This can be advantageous in drug design, as it can reduce unwanted interactions with off-target receptors or improve oral bioavailability by increasing the proportion of the neutral, more permeable form of the drug at physiological pH.

Table 2: Impact of Fluorination on the pKa of Amines

| Amine | pKa (Conjugate Acid) | Change in pKa |

| Ethylamine | >10 | - |

| β,β,β-trifluoroethylamine | 5.7 | Significant Decrease |

| Pyrrolidine Analog 8a (Non-fluorinated) | - | - |

| Pyrrolidine Analog 8a (Fluorinated) | - | -1.1 to -3.3 units |

Data compiled from various sources, demonstrating the general trend of pKa reduction upon fluorination.[7][9]

Conformational Control

Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[10][11] By stabilizing a specific conformation that is optimal for binding to the target protein, fluorine can enhance a drug's potency and selectivity.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational changes in solution.[10][11][12]

Impact on Pharmacodynamics: Enhancing Binding Affinity

The electronic perturbations caused by fluorine can lead to more favorable interactions with the target protein, thereby increasing binding affinity. These interactions can include dipole-dipole interactions, hydrogen bonds (where the C-F bond can act as a weak hydrogen bond acceptor), and altered π-π stacking.

Table 3: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Inhibitors

| Target | Inhibitor | IC50/Ki | Fold Improvement |

| PDE9 | Non-fluorinated Analog | - | - |

| Fluorinated Analog | Unchanged to 10-fold increase (reduced potency) | - | |

| Carbonic Anhydrase | Fluoroaromatic Inhibitors | Kd < 3 nM | - |

| CSNK2 | Inhibitor 1 (Non-fluorinated) | Low nanomolar | - |

| Inhibitor 2 (Fluorinated) | Low nanomolar | Maintained potency | |

| HDAC | Non-fluorinated BITE compounds | - | - |

| Fluorinated BITE compounds | Generally more potent | - |

Note: The impact of fluorination on binding affinity is highly specific to the target and the position of the fluorine atom.[4][6][9]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to determine the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound and its non-fluorinated analog

-

Pooled liver microsomes (human, rat, or mouse)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Positive control compounds (high and low clearance)

-

Organic solvent (e.g., acetonitrile or methanol) for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound and controls in a suitable organic solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Add the test compound to the incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS)

-

Test compound

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound (at a known concentration) to the apical (A) or basolateral (B) side of the Transwell insert.

-

At specified time intervals, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizing the Role of Fluorine: Signaling Pathways and Workflows

Graphviz diagrams can effectively illustrate complex biological pathways and experimental processes.

Signaling Pathway of 5-Fluorouracil (5-FU)

The anticancer drug 5-FU exerts its effect through multiple mechanisms, primarily by inhibiting thymidylate synthase and by being incorporated into RNA and DNA.[3][6]

Caption: Intracellular metabolism and mechanism of action of 5-Fluorouracil.

Signaling Pathway of Sitagliptin

Sitagliptin is a DPP-4 inhibitor used for the treatment of type 2 diabetes. Its mechanism involves enhancing the levels of incretin hormones.

Caption: Mechanism of action of the DPP-4 inhibitor Sitagliptin.

Generalized Experimental Workflow for Fluorinated Drug Discovery

The development of a fluorinated drug follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical workflow for the discovery and development of fluorinated drugs.

Case Study: Ezetimibe - A Fluorinated Cholesterol Absorption Inhibitor

The development of Ezetimibe, a potent cholesterol absorption inhibitor, highlights the successful application of fluorination to improve metabolic stability. The initial lead compound, SCH 48461, was metabolically unstable. Through strategic fluorination of the aromatic rings, researchers were able to block sites of metabolic hydroxylation, leading to the development of the more stable and potent drug, Ezetimibe.

The Role of Fluorine-18 in Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) has become a cornerstone of PET imaging, a powerful non-invasive diagnostic tool. The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for its production, incorporation into a tracer molecule, and administration to a patient. The most widely used PET tracer is [¹⁸F]fluorodeoxyglucose (¹⁸F-FDG), a glucose analog. Cancer cells, which have a high metabolic rate, take up ¹⁸F-FDG at a higher rate than normal cells, allowing for the visualization of tumors.

Synthetic Methodologies for Fluorination

The increasing importance of fluorinated compounds has driven the development of a wide array of synthetic methods for introducing fluorine into organic molecules. These range from traditional nucleophilic and electrophilic fluorination reactions to more modern techniques involving transition-metal catalysis and photoredox chemistry. The ability to perform late-stage fluorination on complex molecules is particularly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogs of promising lead compounds.

A notable example is the synthesis of the anticancer drug 5-Fluorouracil. A common laboratory-scale synthesis involves the reaction of uracil with fluorine gas in a suitable solvent. However, for larger-scale and more controlled syntheses, alternative methods are often employed. One such method involves the following steps:

-

Synthesis of 1-(5-fluorouracil)-acetic acid: This can be achieved through various multi-step synthetic routes starting from commercially available materials.

-

Synthesis of 1-(5-fluorouracil)-acetic imidazate: The previously synthesized acetic acid derivative is then reacted to form an activated intermediate.

-

Synthesis of 5-fluorouracil derivatives: The activated intermediate can then be used to synthesize various derivatives or the parent 5-fluorouracil.

Conclusion and Future Perspectives

Fluorine has firmly established itself as a "magic" element in the medicinal chemist's toolbox. Its ability to fine-tune a wide range of molecular properties in a predictable, albeit context-dependent, manner has led to the development of numerous successful drugs across various therapeutic areas. The continued development of novel fluorination methodologies and a deeper understanding of the complex interplay between fluorine substitution and biological activity will undoubtedly lead to the creation of even more effective and safer medicines in the future. The strategic and rational application of fluorine will remain a key driver of innovation in drug discovery and development for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. figshare.com [figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Halogenated Phenylalanine Derivatives in Research

The strategic introduction of halogen atoms into the molecular framework of phenylalanine, an essential amino acid, has given rise to a versatile class of compounds known as halogenated phenylalanine derivatives.[1] These derivatives have become indispensable tools in a multitude of research disciplines, including drug discovery, chemical biology, and materials science.[1] The substitution of hydrogen with fluorine, chlorine, bromine, or iodine on the phenyl ring profoundly alters the physicochemical and biological properties of the parent amino acid.[1] This modification can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for applications such as medical imaging and bioorthogonal chemistry.[1]

This technical guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with halogenated phenylalanine derivatives, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The addition of halogens to the phenylalanine structure modifies key molecular characteristics like size, hydrophobicity, and electronic properties.[1] These alterations are fundamental to the wide-ranging applications of these compounds.[1]

| Derivative | Molecular Weight ( g/mol ) | LogP (Calculated) | Key Notes |

| L-Phenylalanine | 165.19 | -1.4 | The parent amino acid.[1] |

| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | Induces minimal steric disruption while altering electronic properties.[1] |

| 3-Fluoro-L-phenylalanine | 183.18 | -1.9 | An isomer with a different electronic distribution.[1] |

| 4-Chloro-L-phenylalanine (PCPA) | 199.63 | - | Utilized as an inhibitor of tryptophan hydroxylase.[1][2] |

| 4-Bromo-L-phenylalanine | 244.09 | - | Serves as an intermediate in organic synthesis.[1] |

| 4-Iodo-L-phenylalanine | 291.09 | -0.9 | Employed in peptide synthesis and for radiolabeling.[1] |

Synthesis of Halogenated Phenylalanine Derivatives

A range of synthetic strategies are available for producing halogenated phenylalanine derivatives, from traditional organic chemistry techniques to more contemporary enzymatic and cross-coupling reactions.[1]

Classical Organic Synthesis: Deprotection Method

A prevalent method for synthesizing 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material.[1]

Experimental Protocol: Synthesis of 4-Bromo-L-phenylalanine [1]

-

Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).

-

Heat the mixture to 95-100°C for 6 hours with constant stirring.

-

Neutralize the solution to the appropriate pH using triethylamine.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water (40 mL) to yield the final product.

Enzymatic Synthesis

Enzymatic approaches provide a highly stereoselective and environmentally friendly alternative for synthesizing these derivatives.[1][3]

Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine [1][3]

-

Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in a buffer solution, which can be isotopically enriched if labeled compounds are desired.

-

Introduce phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.

-

Monitor the reaction's progress to determine the formation of the desired halogenated L-phenylalanine isotopomer.

Applications in Drug Discovery and Development

Halogenated phenylalanine derivatives are highly valuable in medicinal chemistry due to their capacity to modulate biological activity and act as probes for investigating biological systems.[1]

Enzyme Inhibition: p-Chlorophenylalanine (PCPA)

Fenclonine, also known as para-chlorophenylalanine (PCPA), serves as a selective and irreversible inhibitor of tryptophan hydroxylase.[2] This enzyme is rate-limiting in the biosynthesis of serotonin.[2][4] By inhibiting this enzyme, PCPA leads to a significant depletion of serotonin in the brain.[4][5] This effect has been utilized experimentally to study the roles of serotonin in various physiological processes and to treat conditions like carcinoid syndrome, although side effects have limited its clinical use.[2]

Quantitative Effects of PCPA on Serotonin Levels

| PCPA Dose | Brain Region | Reduction in 5-HT Levels | Reduction in 5-HIAA Levels | Reference |

| 1000 mg/kg | Whole Brain | 90.6% | 91.8% | [5] |

| 100-300 mg/kg (intraperitoneal) | Cortex | 3 to 9 times reduction over 2-4 days | Not specified | [4] |

| 2 x 400 mg/kg | Cortex | 98.7% | Not specified | [4] |

Protein Engineering and Structural Probes

The incorporation of halogenated phenylalanine, particularly fluorinated derivatives, into peptides and proteins is a powerful technique.[6][7] The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, function, and dynamics in vivo.[8][9] This approach has been used to investigate protein folding, protein-ligand interactions, and enzyme mechanisms.[7][10] Furthermore, the incorporation of these unnatural amino acids can enhance the metabolic stability of therapeutic proteins and peptide-based vaccines.[7][9] For instance, 4-iodo-L-phenylalanine has been site-specifically incorporated into proteins to facilitate structure determination through X-ray crystallography.[11]

Therapeutic Potential

-

Neuroprotection: Halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-l-tyrosine (DBrT), have demonstrated neuroprotective effects in models of brain ischemia.[1][12][13] These compounds can reduce excitatory glutamatergic synaptic transmission, suggesting a therapeutic avenue for conditions involving glutamate overactivation.[1][12] In a rat model of stroke, DBrT was shown to decrease brain infarct volume and improve neurological deficit scores.[12][13]

| Compound | Model | Effect | Reference |

| 3,5-dibromo-L-tyrosine (DBrT) | Rat model of transient MCAO | 47.3% reduction in brain infarct volume | [13] |

| 3,5-dibromo-L-tyrosine (DBrT) | Rat model of transient MCAO | 42.9% reduction in neurological deficit score | [13] |

-

Anticancer Activity: Peptides containing 4-fluoro-phenylalanine (4-F-Phe) have shown promising anticancer activity.[14] The introduction of fluorine can enhance the peptide's metabolic stability and alter its interaction with cellular targets.[14] These peptides can induce cancer cell death by disrupting cell membranes or by modulating intracellular signaling pathways, such as those involving mitochondrial targets and caspase activation.[14]

| Peptide | Cancer Cell Line | IC50 (µM) |

| Peptide A (4-F-Phe containing) | Breast Cancer (MCF-7) | 10.5 |

| Peptide B (4-F-Phe containing) | Lung Cancer (A549) | 15.2 |

| Peptide C (4-F-Phe containing) | Colon Cancer (HT-29) | 8.9 |

-

Amyloid Formation: Halogenated phenylalanine derivatives are used to study the mechanisms of amyloid fibril formation, which is associated with neurodegenerative diseases like Alzheimer's and Type II Diabetes.[15][16][17] By systematically replacing phenylalanine with its halogenated analogs in amyloidogenic peptide sequences, researchers can modulate hydrophobic and aromatic-aromatic interactions to investigate their roles in the aggregation process.[15][16]

Positron Emission Tomography (PET) Imaging

Fluorinated and other halogenated phenylalanine derivatives are used as radiotracers in PET imaging.[7][9] The incorporation of a positron-emitting isotope, such as ¹⁸F, allows for the non-invasive visualization and quantification of biological processes, such as amino acid metabolism, which can be altered in cancerous tumors.[7]

Key Experimental Methodologies

In Vivo Incorporation of Halogenated Phenylalanine

Experimental Protocol: Protein Expression with 4-F-Phe in E. coli [8]

-

Inoculate a single colony of E. coli expressing the protein of interest into a starter culture of Luria-Bertani (LB) medium and grow overnight.

-

Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.

-

Add the desired concentration of the 4-fluorophenylalanine (e.g., 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog.

-

Induce protein expression with an appropriate concentration of isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM).

-

Reduce the temperature to 18-25°C and continue protein expression overnight.

-

Harvest the cells by centrifugation for subsequent protein purification.

HPLC Analysis of Halogenated Phenylalanine Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of these derivatives.[1][18]

Experimental Protocol: General HPLC Analysis [1]

-

Sample Preparation: Homogenize tissue samples in ice-cold phosphate-buffered saline (PBS). Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins. After a second centrifugation, dry the resulting supernatant.

-

Reconstitution: Reconstitute the dried residue in a suitable buffer, such as a sodium borate buffer.

-

HPLC Analysis: Inject the reconstituted sample into an HPLC system for separation and quantification. The specific conditions, including the column, mobile phase, and detection method, will vary depending on the specific derivative and the sample matrix.

Thioflavin T Fluorescence Assay for Amyloid Formation

This assay is used to monitor the kinetics of amyloid fibril formation.[15][16][17]

Experimental Protocol: Thioflavin T Assay [15][16]

-

Prepare solutions of the halogenated NFGAIL peptide variants in an appropriate buffer (e.g., phosphate buffer).

-

Add Thioflavin T (ThT) to each peptide solution.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~480 nm emission).

-

An increase in fluorescence intensity indicates the formation of amyloid fibrils.

Interaction with L-type Amino Acid Transporters (LAT1 and LAT2)

Halogenated phenylalanines exhibit differential interactions with amino acid transporters, which can be important for drug delivery.

Inhibition of LAT1 and LAT2 by Halogenated Phenylalanines [19][20]

| Compound | Position of Halogen | Inhibition of LAT1 | Inhibition of LAT2 |

| 2-F-Phe | Ortho | Similar to Phenylalanine | No significant influence |

| 2-Cl-Phe | Ortho | Greater than Phenylalanine | No significant influence |

| 2-Br-Phe | Ortho | Greater than 2-Cl-Phe | No significant influence |

| 2-I-Phe | Ortho | Greater than 2-Br-Phe | No significant influence |

| 3-F-Phe | Meta | Greater than Phenylalanine | Greater than Phenylalanine |

| 3-Cl-Phe | Meta | Greater than 3-F-Phe | Greater than 3-F-Phe |

| 3-Br-Phe | Meta | Greater than 3-Cl-Phe | Greater than 3-Cl-Phe |

| 3-I-Phe | Meta | Greater than 3-Br-Phe | Greater than 3-Br-Phe |

Future Perspectives

The field of halogenated phenylalanine derivatives is continually advancing, with ongoing research focused on novel synthetic methodologies, particularly those utilizing enzymatic and biocatalytic strategies.[1] The unique properties conferred by halogenation will undoubtedly drive the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools.[1] Continued exploration of the structure-activity relationships of these compounds will be crucial for unlocking their full potential across various scientific and medical applications.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Fenclonine - Wikipedia [en.wikipedia.org]

- 3. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. helixchrom.com [helixchrom.com]

- 19. researchgate.net [researchgate.net]

- 20. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Bromo-2-fluorophenyl)propanoic Acid: A Versatile Chemical Building Block for Drug Discovery and Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromo-2-fluorophenyl)propanoic acid is a key chemical intermediate increasingly utilized in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a phenylpropanoic acid scaffold substituted with both bromine and fluorine atoms, offer a versatile platform for the synthesis of a diverse array of complex molecules and novel drug candidates. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. Simultaneously, the fluorine atom can significantly influence the physicochemical and pharmacological properties of the resulting compounds, such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and a review of its applications as a building block in the development of biologically active compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below, with comparative data for structurally related analogs provided for context.

| Property | This compound | 3-(4-Fluorophenyl)propionic acid | 3-(4-Bromophenyl)propionic acid |

| CAS Number | 134057-95-7[1] | 459-31-4 | 1643-30-7[2] |

| Molecular Formula | C₉H₈BrFO₂ | C₉H₉FO₂ | C₉H₉BrO₂[3] |

| Molecular Weight | 247.06 g/mol [1] | 168.16 g/mol | 229.07 g/mol [3] |

| Appearance | White crystalline solid[4] | Solid | Solid |

| Melting Point | Not explicitly found, but related compounds suggest a crystalline solid nature. | 86-91 °C | 133-136 °C[2] |

| Boiling Point | Data not available | 278.9 °C at 760 mmHg | 250 °C at 30 mmHg[2] |

| Solubility | Data not available | Data not available | Data not available |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general synthetic approach can be inferred from standard organic chemistry principles and analogous preparations. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the hydrocarboxylation of a corresponding styrene derivative or the malonic ester synthesis starting from a substituted benzyl halide. Given the availability of starting materials, the malonic ester synthesis presents a robust and widely applicable method.

Caption: Retrosynthetic analysis for this compound.

Proposed Experimental Protocol (Malonic Ester Synthesis)

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

-

To a solution of 4-bromo-2-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield 4-bromo-2-fluorobenzyl bromide.

Step 2: Synthesis of Diethyl (4-bromo-2-fluorobenzyl)malonate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After stirring for a short period, add the 4-bromo-2-fluorobenzyl bromide obtained in the previous step.

-

Reflux the reaction mixture for several hours until the alkylation is complete.

-

Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diethyl (4-bromo-2-fluorobenzyl)malonate.

Step 3: Synthesis of this compound

-

To the crude diethyl (4-bromo-2-fluorobenzyl)malonate, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reflux the mixture to hydrolyze the ester groups to carboxylates.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.

-

Heat the acidified mixture to effect decarboxylation, which is typically accompanied by the evolution of carbon dioxide.

-

After cooling, the product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications as a Chemical Building Block

The strategic placement of the bromo and fluoro substituents, along with the carboxylic acid moiety, makes this compound a valuable building block for creating diverse molecular scaffolds.

Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

Commercial Availability and Technical Profile of 3-(4-Bromo-2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromo-2-fluorophenyl)propanoic acid (CAS No. 134057-95-7) is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted phenyl ring offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its suppliers, and outlines a general synthetic approach based on available chemical literature.

Commercial Suppliers and Availability

A survey of chemical suppliers indicates that this compound is available from several vendors, primarily catering to the research and development market. The compound is typically offered in small quantities with purity levels suitable for laboratory synthesis.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Region |

| BLDpharm | BD231581 | 97% | 1g, 5g, 25g | Inquire | Global |

| Lead Sciences | BD231581 | 97% | 1g, 5g, 25g | Inquire | Global |

| Sigma-Aldrich | BL3H1F1C7805 | Not Specified | Inquire | Inquire | Global |

| Aladdin Scientific | Not Specified | ≥95% | 1g | Inquire | Global |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 134057-95-7 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |

| Storage | Store at room temperature in a dry, well-ventilated place |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

A potential synthetic route could start from 1-bromo-4-fluoro-2-iodobenzene. This starting material can undergo a Heck coupling reaction with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst to form an ethyl cinnamate derivative. Subsequent catalytic hydrogenation of the double bond would yield the corresponding propanoate ester. Finally, hydrolysis of the ester group under acidic or basic conditions would afford the desired this compound.

Experimental Workflow for a Typical Heck Reaction

The following diagram illustrates a general workflow for performing a Heck coupling reaction in a research laboratory setting.

Applications in Drug Discovery and Development

While specific biological activities or signaling pathway modulations for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The bromo and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of a parent molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes the compound an attractive starting point for the synthesis of compound libraries for screening in various disease areas.

Conclusion

This compound is a commercially available building block with potential applications in the discovery and development of new chemical entities. While detailed experimental protocols for its synthesis and specific biological data are limited, its chemical structure suggests its utility as a versatile scaffold for medicinal chemistry programs. Researchers interested in utilizing this compound should consult the listed suppliers for availability and pricing and can use the provided general synthetic strategies as a starting point for their research endeavors.

Methodological & Application

Application Note: Synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic Acid

Abstract

This document outlines a detailed protocol for the synthesis of 3-(4-bromo-2-fluorophenyl)propanoic acid, a valuable intermediate in the development of pharmaceutical compounds. The described two-step synthesis commences with a Knoevenagel condensation of 4-bromo-2-fluorobenzaldehyde and malonic acid, followed by catalytic hydrogenation to yield the final product. This protocol is intended for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry, offering multiple points for molecular modification. The presence of the bromo- and fluoro-substituents on the phenyl ring allows for diverse cross-coupling reactions and modulation of physicochemical properties, respectively. This application note provides a robust and reproducible two-step method for its preparation.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Knoevenagel Condensation 4-Bromo-2-fluorobenzaldehyde reacts with malonic acid in the presence of a base to form (E)-3-(4-bromo-2-fluorophenyl)acrylic acid.

-

Step 2: Catalytic Hydrogenation The resulting acrylic acid derivative is then reduced via catalytic hydrogenation to yield the target compound, this compound.

Experimental Protocol

3.1. Step 1: Synthesis of (E)-3-(4-bromo-2-fluorophenyl)acrylic acid

-

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (2M)

-

Deionized water

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (10.0 g, 49.3 mmol).

-

Add malonic acid (6.15 g, 59.1 mmol) and ethanol (50 mL).

-

To this suspension, add pyridine (10 mL) and piperidine (0.5 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water and acidify with 2M hydrochloric acid to a pH of approximately 1-2.

-

The precipitated solid is collected by vacuum filtration, washed with cold deionized water (3 x 50 mL), and dried under vacuum to yield crude (E)-3-(4-bromo-2-fluorophenyl)acrylic acid.

-

The crude product can be recrystallized from an ethanol/water mixture to obtain a purified product.

-

3.2. Step 2: Synthesis of this compound

-

Materials:

-

(E)-3-(4-bromo-2-fluorophenyl)acrylic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

To a hydrogenation flask, add (E)-3-(4-bromo-2-fluorophenyl)acrylic acid (5.0 g, 20.4 mmol) and methanol (100 mL).

-

Carefully add 10% palladium on carbon (0.25 g, 5 mol%).

-

The flask is connected to a hydrogenator, and the atmosphere is purged with hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with methanol (2 x 20 mL).

-

The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford the final product as a white solid.

-

Data Presentation

Table 1: Summary of Reactants and Product Yields

| Step | Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Molar Ratio | Yield (%) |

| 1 | 4-Bromo-2-fluorobenzaldehyde | 203.01 | 49.3 | 10.0 | 1.0 | - |

| 1 | Malonic Acid | 104.06 | 59.1 | 6.15 | 1.2 | - |

| 1 | (E)-3-(4-bromo-2-fluorophenyl)acrylic acid | 245.04 | - | - | - | ~85-90 |

| 2 | (E)-3-(4-bromo-2-fluorophenyl)acrylic acid | 245.04 | 20.4 | 5.0 | 1.0 | - |

| 2 | 10% Palladium on Carbon | - | - | 0.25 | 0.05 | - |

| 2 | This compound | 247.06 | - | - | - | >95 |

Table 2: Analytical Data for this compound

| Analysis | Specification |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃) | Consistent with the structure |

| ¹³C NMR (CDCl₃) | Consistent with the structure |

| Purity (HPLC) | ≥98% |

Mandatory Visualizations

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid, a valuable chiral building block in pharmaceutical development. Three distinct synthetic strategies are presented: Rhodium-Catalyzed Asymmetric Conjugate Addition, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Asymmetric Alkylation. Each method is detailed with experimental protocols, and a comparative summary of quantitative data is provided to aid in methodology selection.

Method 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

This highly efficient and scalable method utilizes a rhodium catalyst with a chiral BINAP ligand to achieve high enantioselectivity in the conjugate addition of a boronic acid to an unsaturated ester. The resulting ester is then hydrolyzed to the desired carboxylic acid.[1]

Signaling Pathway and Experimental Workflow

Caption: Workflow for Rh-catalyzed asymmetric synthesis.

Experimental Protocol

A. (S)-Ethyl 3-(4-bromophenyl)butanoate [1]

-

A 1-L, three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

-

The mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

-

Water (38 mL) is added, followed by triethylamine (17.5 mL, 125 mmol).

-

The reaction is heated to 30 °C, and ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added over 5 minutes.

-

The mixture is stirred at 30 °C for 21 hours.

-

The reaction mixture is cooled, concentrated, and diluted with diethyl ether (200 mL).

-

The organic layer is washed, dried, and filtered through a plug of silica gel, eluting with hexanes followed by 10% ethyl acetate in hexanes.

-

The product-containing fractions are concentrated to yield (S)-Ethyl 3-(4-bromophenyl)butanoate as a light yellow oil.

B. (3S)-3-(4-Bromophenyl)butanoic Acid [1]

-

To the crude ester from the previous step, add methanol (125 mL) and water (125 mL), followed by sodium hydroxide (10.0 g, 250 mmol).

-

The mixture is heated to 60 °C and stirred for 2 hours.

-

After cooling, the methanol is removed under reduced pressure.

-